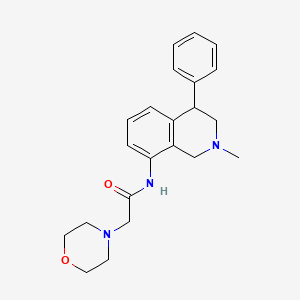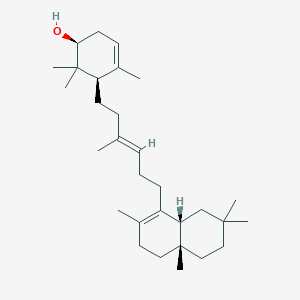
Benzamide, 4-(((2-chlorophenyl)methylene)amino)-N-(tetrahydro-3-(2-methoxyphenyl)-5-(((2-methylphenyl)amino)methyl)-4,6-dioxo-2-thioxo-1(2H)-pyrimidinyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzamide, 4-(((2-chlorophenyl)methylene)amino)-N-(tetrahydro-3-(2-methoxyphenyl)-5-(((2-methylphenyl)amino)methyl)-4,6-dioxo-2-thioxo-1(2H)-pyrimidinyl)- is a complex organic compound with a unique structure that combines multiple functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, 4-(((2-chlorophenyl)methylene)amino)-N-(tetrahydro-3-(2-methoxyphenyl)-5-(((2-methylphenyl)amino)methyl)-4,6-dioxo-2-thioxo-1(2H)-pyrimidinyl)- involves multiple steps, starting with the preparation of the core benzamide structure. The key steps include:
Formation of the Benzamide Core: This is typically achieved through the reaction of benzoic acid derivatives with amines under dehydrating conditions.
Introduction of the Chlorophenyl Group: This step involves the reaction of the benzamide core with 2-chlorobenzaldehyde under basic conditions to form the methylene bridge.
Formation of the Pyrimidinyl Group: The final step involves the cyclization of the intermediate with appropriate reagents to form the pyrimidinyl ring.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methylene and thioxo groups.
Reduction: Reduction reactions can target the nitro groups, converting them to amines.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are commonly used.
Substitution: Electrophilic substitution reactions often use reagents like halogens and nitrating agents under acidic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can produce amines.
Wissenschaftliche Forschungsanwendungen
Benzamide, 4-(((2-chlorophenyl)methylene)amino)-N-(tetrahydro-3-(2-methoxyphenyl)-5-(((2-methylphenyl)amino)methyl)-4,6-dioxo-2-thioxo-1(2H)-pyrimidinyl)- has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its complex structure and multiple functional groups.
Materials Science: The compound’s unique properties make it a candidate for use in the development of new materials with specific electronic or optical properties.
Biological Studies: Its interactions with biological molecules are of interest for understanding its potential effects and mechanisms of action.
Wirkmechanismus
The mechanism of action of Benzamide, 4-(((2-chlorophenyl)methylene)amino)-N-(tetrahydro-3-(2-methoxyphenyl)-5-(((2-methylphenyl)amino)methyl)-4,6-dioxo-2-thioxo-1(2H)-pyrimidinyl)- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Eigenschaften
CAS-Nummer |
131528-76-2 |
|---|---|
Molekularformel |
C33H28ClN5O4S |
Molekulargewicht |
626.1 g/mol |
IUPAC-Name |
4-[(2-chlorophenyl)methylideneamino]-N-[3-(2-methoxyphenyl)-5-[(2-methylanilino)methyl]-4,6-dioxo-2-sulfanylidene-1,3-diazinan-1-yl]benzamide |
InChI |
InChI=1S/C33H28ClN5O4S/c1-21-9-3-6-12-27(21)36-20-25-31(41)38(28-13-7-8-14-29(28)43-2)33(44)39(32(25)42)37-30(40)22-15-17-24(18-16-22)35-19-23-10-4-5-11-26(23)34/h3-19,25,36H,20H2,1-2H3,(H,37,40) |
InChI-Schlüssel |
VFCSSEUVHFSQIS-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=CC=C1NCC2C(=O)N(C(=S)N(C2=O)NC(=O)C3=CC=C(C=C3)N=CC4=CC=CC=C4Cl)C5=CC=CC=C5OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


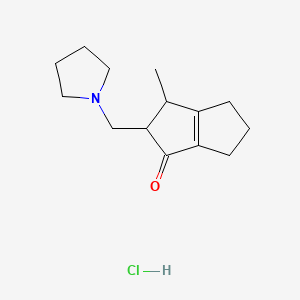
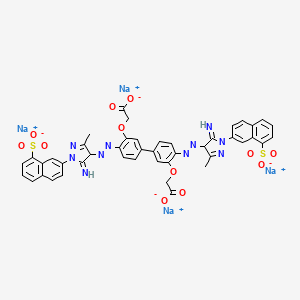
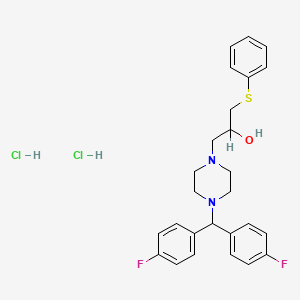

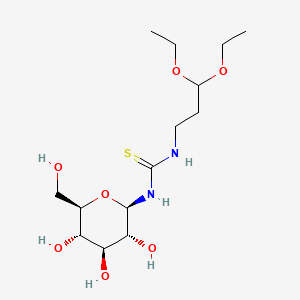
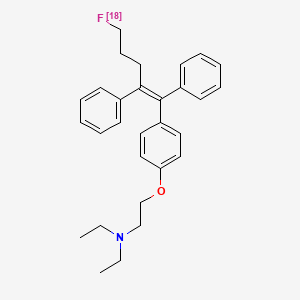


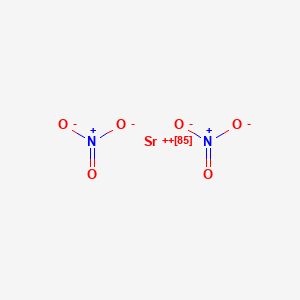
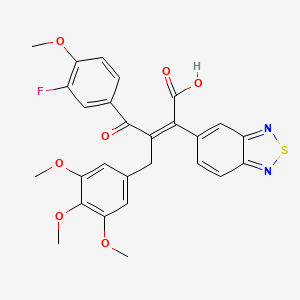
![(1S)-6,20,21,25-tetramethoxy-30-methyl-8,23-dioxa-15,30-diazaheptacyclo[22.6.2.29,12.13,7.114,18.027,31.022,33]hexatriaconta-3(36),4,6,9(35),10,12(34),14,18,20,22(33),24,26,31-tridecaene](/img/structure/B12743635.png)
